![molecular formula C8H7NOS B2388326 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 500784-51-0](/img/structure/B2388326.png)

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

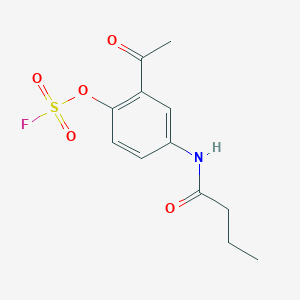

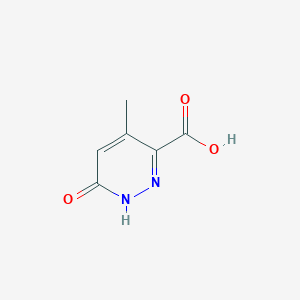

“2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a chemical compound with the CAS Number: 500784-51-0 . It has a molecular weight of 165.22 and its IUPAC name is the same as the common name . It appears as a powder .

Synthesis Analysis

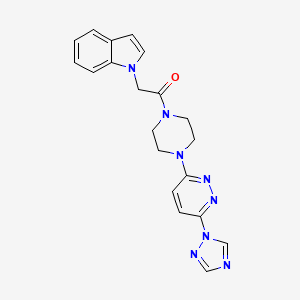

The synthesis of “2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives has been a subject of research . For instance, a study describes the discovery of the 4H-thieno[3,2-b]pyrrole derivatives as a useful scaffold to obtain potent lead compounds for the treatment of colon cancer .

Molecular Structure Analysis

The InChI code of “2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is 1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a powder at room temperature . It has a molecular weight of 165.22 .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

- Acylation Reactions : Researchers have investigated the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate . These studies explore the influence of catalysts, acid chlorides, and solvents on the acylation process .

- Quantum-Chemical Studies : Quantum-chemical calculations have been employed to understand the electronic structure and reactivity of this compound. The selectivity of acylation reactions under Friedel—Crafts conditions was found to depend on electron density distribution in the complexes .

Chemical Biology and Bioactive Compounds

作用機序

Target of Action

Compounds with a similar thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses and neurotropic alphaviruses . They also reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

Mode of Action

Thieno[3,2-b]pyrroles without a carboxamide functionality have been reported to behave as allosteric inhibitors of hepatitis c virus ns5b polymerase . Allosteric inhibitors work by binding to a site other than the active site of the enzyme, leading to a conformational change that affects the enzyme’s activity.

Biochemical Pathways

It’s known that lysine-specific demethylases, which can be inhibited by similar compounds, play a crucial role in the regulation of gene transcription . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription .

Result of Action

Similar compounds have shown strong activity against hepatitis c virus . They also inhibit CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

将来の方向性

The future directions for “2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their potential anticancer properties . Additionally, the compound’s mechanism of action and its potential as an inhibitor of methionine aminopeptidase 2 could be areas of future research .

特性

IUPAC Name |

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYXUXIUCPUFCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2388246.png)

![9-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2388247.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2388248.png)

![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)

![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2388256.png)

![3-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2388259.png)

![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)